(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid
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Overview
Description
1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- involves multiple steps, starting from readily available starting materials. The synthetic route typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through various methods, including the reaction of the indole derivative with chloroacetic acid under basic conditions.
Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative under appropriate conditions.
Industrial production methods for this compound would involve optimizing these synthetic routes to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- can be compared with other similar compounds, such as:
1H-Indole-3-acetic acid: A simpler indole derivative with similar biological activities but lacking the additional functional groups present in the compound of interest.
6-Chloro-1H-indole: Another indole derivative with a chlorine atom at the 6-position, but without the acetic acid and piperazinyl groups.
1H-Indole-3-carbaldehyde: An indole derivative with an aldehyde group at the 3-position, used as a precursor for the synthesis of various biologically active compounds.
The uniqueness of 1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- lies in its complex structure, which provides a combination of functional groups that can interact with multiple biological targets, leading to diverse biological activities.
Properties
CAS No. |
1144500-09-3 |
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Molecular Formula |
C20H28ClN5O3 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)-2-[4-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C20H28ClN5O3/c1-24(2)6-5-22-18(27)13-25-7-9-26(10-8-25)19(20(28)29)16-12-23-17-11-14(21)3-4-15(16)17/h3-4,11-12,19,23H,5-10,13H2,1-2H3,(H,22,27)(H,28,29) |
InChI Key |
ZJXNKVOVLJLUFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)CN1CCN(CC1)C(C2=CNC3=C2C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
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